

An In-depth Technical Guide to MLS000536924 (Rifampicin)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MLS000536924

Cat. No.: B1676672

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of **MLS000536924**, identified as the well-established antibiotic, Rifampicin. The document details its chemical identity, physical properties, and extensive list of synonyms. A significant focus is placed on its mechanism of action as a potent inhibitor of bacterial DNA-dependent RNA polymerase. This guide summarizes key bioactivity data and outlines relevant experimental protocols for its study. Visual aids in the form of a signaling pathway and an experimental workflow are provided to enhance understanding.

Chemical Information and Synonyms

MLS000536924 is chemically identical to Rifampicin, a widely used antibiotic.^{[1][2][3]} Its unique identifier in the PubChem database is CID 135398735.^{[3][4][5]}

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Rifampicin are summarized in the table below.

Property	Value	Reference
Molecular Formula	C43H58N4O12	[3] [6]
Molecular Weight	822.9 g/mol	[3] [6]
IUPAC Name	[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxo-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate	[3]
InChI	InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,44,49-51,53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,28-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1	[3]
InChIKey	JQXXHWHWPUNPDRT-WLSIYKJHSA-N	[4]
SMILES	CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=O)C4(C(=C3	[3]

C)OC(C4=O)O/C=C/--
INVALID-LINK--
C)O)C)OC(=O)C">C@HOC)
C)O)C=NN5CCN(CC5)C)C

XLogP3-AA	4.9	[3][6]
Hydrogen Bond Donor Count	5	[3]
Hydrogen Bond Acceptor Count	12	[3]
Rotatable Bond Count	5	[3]
Exact Mass	822.40512334 g/mol	[2]
Monoisotopic Mass	822.40512334 g/mol	[2]
Topological Polar Surface Area	220 Å ²	[3][6]
Color / Form	Red to orange platelets or red-brown crystalline powder	[3]

Synonyms and Identifiers

Rifampicin is known by a multitude of synonyms and identifiers across various databases and commercial products.

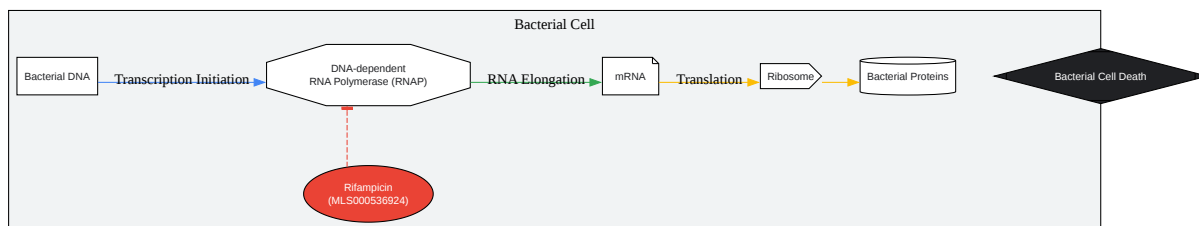
Type	Identifier
Systematic Name	Rifampicin
Alternative Name	Rifampin
Brand Names	Rifadin, Rifater, Archidyn, Arficin
CAS Number	13292-46-1
PubChem CID	135398735
ChEMBL ID	CHEMBL4565586
DrugBank ID	DB01045
UNII	VJT6J7R4TR
KEGG ID	D00211
Other MLS Numbers	MLS001148237, MLS002548867

Biological Activity and Mechanism of Action

Rifampicin is a broad-spectrum antibiotic with bactericidal effects against a wide range of bacteria.^{[2][7][8]} It is a cornerstone in the treatment of tuberculosis, typically used in combination with other antibiotics to prevent the development of resistance.^{[1][7]}

Mechanism of Action

Rifampicin's primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).^{[1][2][8][9]} It binds to the β -subunit of the bacterial RNAP, sterically obstructing the path of the elongating RNA transcript.^{[1][8][10]} This action effectively halts transcription, thereby preventing the synthesis of essential bacterial proteins and leading to cell death.^[1] Notably, Rifampicin shows high selectivity for prokaryotic RNAP, with minimal effect on the corresponding mammalian enzymes.^[9]



[Click to download full resolution via product page](#)

Mechanism of Rifampicin action on bacterial transcription.

Bioactivity Data

Rifampicin exhibits potent activity against a variety of pathogenic bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against several key species.

Pathogen	MIC Range (µg/mL)	Reference
Mycobacterium tuberculosis	0.002 - 64	[1]
Mycobacterium bovis	0.125	[1]
Staphylococcus aureus (methicillin-resistant)	≤ 0.006 - 256	[1]
Chlamydia pneumoniae	0.005	[1]
Haemophilus influenzae	1 (mode)	[11]
Neisseria gonorrhoeae	0.25 (mode)	[11]
Neisseria meningitidis	0.03 (mode)	[11]
Listeria monocytogenes	≤ 0.12	[11]
Enterobacteriaceae	4 - >64	[11]
Acinetobacter species	4 - >64	[11]
Pseudomonas species	4 - >64	[11]

Experimental Protocols

This section details methodologies for key experiments involving Rifampicin.

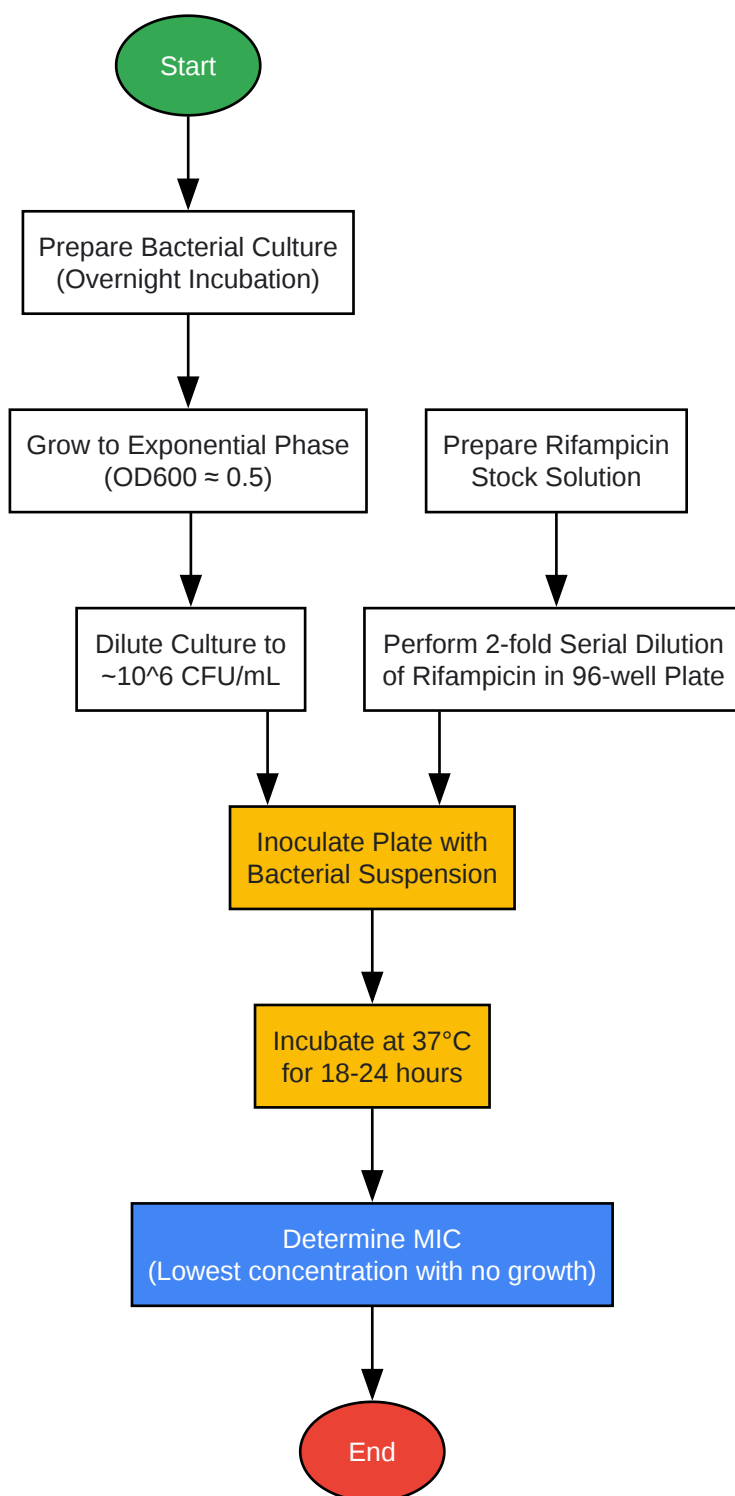
Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of Rifampicin against a specific bacterial strain.[\[12\]](#)

Methodology:

- Bacterial Culture Preparation:
 - From a glycerol stock, streak the bacterial strain onto a suitable agar plate (e.g., blood agar) and incubate overnight at 37°C.

- Inoculate 3 mL of a suitable broth medium (e.g., Tryptic Soy Broth - TSB) with a single colony.
- Grow the culture to the exponential phase ($OD_{600nm} \approx 0.5$) at 37°C with shaking.
- Dilute the bacterial suspension 100-fold in cation-adjusted Mueller Hinton Broth (CAMHB) to achieve a final density of approximately 10^6 CFU/mL.
- Serial Dilution of Rifampicin:
 - Prepare a stock solution of Rifampicin in a suitable solvent (e.g., DMSO).
 - Perform a two-fold serial dilution of the Rifampicin stock solution in CAMHB in a 96-well microtiter plate.
- Inoculation and Incubation:
 - Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted Rifampicin.
 - Include a positive control (bacteria without antibiotic) and a negative control (broth only).
 - Incubate the plate at 37°C for 18-24 hours.
- MIC Determination:
 - The MIC is defined as the lowest concentration of Rifampicin that completely inhibits visible bacterial growth.



[Click to download full resolution via product page](#)

Workflow for antibacterial susceptibility testing.

In Vitro RNA Polymerase Inhibition Assay

This assay measures the inhibitory effect of Rifampicin on bacterial RNA polymerase activity.

Methodology:

- Reaction Mixture Preparation:
 - Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, DTT, and BSA.
 - Add a DNA template (e.g., a plasmid containing a bacterial promoter).
 - Add ribonucleoside triphosphates (ATP, GTP, CTP), with one being radiolabeled (e.g., [α -³²P]UTP).
- Enzyme and Inhibitor Addition:
 - Add purified bacterial RNA polymerase to the reaction mixture.
 - For the experimental group, add varying concentrations of Rifampicin. For the control group, add the corresponding solvent.
- Initiation and Incubation:
 - Initiate the transcription reaction by incubating the mixture at 37°C for a defined period (e.g., 10-30 minutes).
- Termination and Precipitation:
 - Stop the reaction by adding a stop solution (e.g., EDTA).
 - Precipitate the newly synthesized RNA by adding trichloroacetic acid (TCA).
- Quantification:
 - Collect the precipitated RNA on a filter membrane.
 - Wash the filter to remove unincorporated radiolabeled nucleotides.
 - Quantify the radioactivity on the filter using a scintillation counter. The amount of radioactivity is proportional to the amount of RNA synthesized.

- Data Analysis:
 - Calculate the percentage of inhibition for each Rifampicin concentration relative to the control.
 - Determine the IC50 value (the concentration of Rifampicin that inhibits 50% of RNA polymerase activity).

Conclusion

MLS000536924, identified as Rifampicin, is a potent and clinically significant antibiotic. Its well-characterized mechanism of action, involving the specific inhibition of bacterial RNA polymerase, makes it a valuable tool for both therapeutic and research purposes. This guide provides essential chemical, biological, and methodological information to support further investigation and application of this compound in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rifampicin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rifampicin | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. SID 134990541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rifampin, Molecular Biology Grade | C43H58N4O12 | CID 135550179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rifampin: Mechanism of Action [picmonic.com]
- 8. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the mechanism of rifampicin inhibition of RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to MLS000536924 (Rifampicin)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676672#mls000536924-pubchem-information-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com